[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester
CAS No.: 2009345-74-6
Cat. No.: VC11722065
Molecular Formula: C12H16BN3O2
Molecular Weight: 245.09 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2009345-74-6 |
---|---|
Molecular Formula | C12H16BN3O2 |
Molecular Weight | 245.09 g/mol |
IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10-14-8-15-16(9)10/h5-8H,1-4H3 |
Standard InChI Key | YKIJKVJHIPKXAW-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC=NN23 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC=NN23 |
Introduction
# Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester: Structural, Synthetic, and Functional Insights
The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and prevents premature hydrolysis of the boronic acid .
Spectroscopic Characterization
While direct NMR or crystallographic data for the 5-boronic acid isomer is unavailable, analogous compounds exhibit distinct spectral features:
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¹H NMR: Peaks for aromatic protons in the triazolopyridine core appear between δ 7.5–9.0 ppm, with upfield shifts for methyl groups in the pinacol ester (δ 1.0–1.4 ppm) .
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¹¹B NMR: A singlet near δ 30–35 ppm confirms the tetracoordinated boron environment.
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X-ray diffraction: The triazolopyridine system adopts a planar conformation, with the boronic ester group orthogonal to the plane to minimize steric strain .
Synthetic Methodologies
Key Synthetic Routes
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary utility lies in its role as a coupling partner in Pd-catalyzed reactions. Key applications include:
Mechanistic Insight: The boronic ester undergoes transmetalation with Pd(0) catalysts, forming a Pd–aryl intermediate that couples with electrophilic partners (e.g., aryl halides) .
Comparative Reactivity
The 5-boronic acid isomer’s reactivity differs from 7- and 8-substituted analogs due to electronic effects:
Position | Electronic Density | Coupling Efficiency |
---|---|---|
5 | Moderate | High (steric hindrance minimized) |
7 | High | Moderate |
8 | Low | Low |
Data derived from analogous triazolopyridine systems .
Hazard | Precautionary Measures |
---|---|
Skin irritation | Use nitrile gloves and fume hoods |
Eye damage | Safety goggles mandatory |
Inhalation risk | Handle in well-ventilated areas |
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